3,3-Diethylazetidine-1-carbonyl chloride
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Overview
Description
3,3-Diethylazetidine-1-carbonyl chloride: is a chemical compound with the molecular formula C8H14ClNO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylazetidine-1-carbonyl chloride typically involves the reaction of 3,3-diethylazetidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3,3-Diethylazetidine+SOCl2→3,3-Diethylazetidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and by-products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylazetidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,3-diethylazetidine-1-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Substituted azetidines.
Hydrolysis: 3,3-Diethylazetidine-1-carboxylic acid.
Reduction: 3,3-Diethylazetidine-1-methanol.
Scientific Research Applications
Chemistry: 3,3-Diethylazetidine-1-carbonyl chloride is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology and Medicine: In medicinal chemistry, azetidine derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The carbonyl chloride functional group allows for further functionalization, making it a versatile intermediate in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Diethylazetidine-1-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in organic synthesis to introduce the azetidine moiety into target molecules.
Comparison with Similar Compounds
Azetidine-1-carbonyl chloride: Lacks the diethyl substitution, making it less sterically hindered.
3,3-Dimethylazetidine-1-carbonyl chloride: Similar structure but with methyl groups instead of ethyl groups.
3,3-Diethylazetidine-1-carboxylic acid: The hydrolyzed form of 3,3-Diethylazetidine-1-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of the diethyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate for the synthesis of more complex molecules with specific steric and electronic requirements.
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
3,3-diethylazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-3-8(4-2)5-10(6-8)7(9)11/h3-6H2,1-2H3 |
InChI Key |
UNFQKVCBMWXFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)Cl)CC |
Origin of Product |
United States |
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